S-Kinoprene

Description

Contextualization within Insect Growth Regulator Chemistry

Insect Growth Regulators (IGRs) represent a class of pesticides that, unlike traditional neurotoxic insecticides, target specific physiological processes unique to insects. This targeted approach generally results in a more favorable profile concerning non-target organisms. IGRs interfere with the hormonal regulation of insect development, metamorphosis, and reproduction.

S-Kinoprene belongs to a specific subgroup of IGRs known as Juvenile Hormone Analogs (JHAs). nih.gov Juvenile hormone (JH) levels naturally fluctuate in an insect's body, dictating its developmental stage. epa.gov High levels of JH maintain the larval state, while a decrease in JH concentration is necessary for the larva to molt into a pupa and then emerge as an adult. epa.gov JHAs, including this compound, introduce a synthetic mimic of this hormone into the insect's environment. epa.gov The presence of these analogs at inappropriate times disrupts the delicate hormonal balance, preventing the insect from successfully completing its life cycle, typically by inhibiting the emergence of viable adults from the pupal stage. epa.gov This mode of action makes JHAs particularly effective against specific insect pests such as aphids, whiteflies, mealybugs, and fungus gnats. epa.govcanada.ca

Historical Development and Initial Research Focus

The development of JHAs emerged from a broader scientific effort in the mid-20th century to find more selective and environmentally considerate methods of pest control. centrallifesciences.com Research into insect endocrinology, particularly the discovery that the hormone ecdysone (B1671078) governs molting, opened new avenues for interfering with insect-specific biological processes. centrallifesciences.com

The company Zoëcon, founded in 1968, was a pioneer in this field, dedicating its research to novel approaches to insect control. centrallifesciences.com This research culminated in the patenting of methoprene (B1676399) in 1972, the first commercial IGR. centrallifesciences.com Following this trend, Kinoprene (B1673650), a racemic mixture, was first registered as a pesticide in the United States in 1975 under the trade name Enstar® 5E. epa.govepa.gov Subsequent research identified the S-isomer, this compound, as the more biologically active component, leading to its development as the primary active ingredient. epa.gov The initial research focus was on its efficacy as an IGR for use on indoor, non-food crops, such as ornamental plants in greenhouses, a use pattern that minimizes environmental exposure. epa.govepa.govepa.gov

Table 1: Timeline of Early Insect Growth Regulator Development

| Year | Event | Significance |

|---|---|---|

| Mid-1960s | Discovery of ecdysone's role in insect molting. centrallifesciences.com | Provided a new target for insect control beyond general toxicity. centrallifesciences.com |

| 1968 | Founding of Zoëcon. centrallifesciences.com | First company solely dedicated to developing new approaches to insect control. centrallifesciences.com |

| 1972 | Zoëcon patents methoprene. centrallifesciences.com | Became the first commercial Insect Growth Disruptor (IGD). centrallifesciences.com |

| 1975 | Kinoprene (racemic mixture) first registered in the U.S. epa.govepa.gov | Marked the introduction of another key JHA for specific applications. epa.gov |

| Post-1975 | Focus shifts to the S-isomer. epa.gov | Research identifies this compound as the more potent and effective isomer for development. epa.gov |

Current Research Landscape and Emerging Academic Questions

While this compound is an established compound, the broader research landscape for JHAs and IGRs continues to evolve. Current academic inquiry often extends beyond primary efficacy to explore more nuanced interactions and long-term implications.

A key area of research is the sublethal effects of IGRs on insect populations. Studies investigate how exposure to these compounds, even at non-lethal levels, can impact insect behavior, including mobility and oviposition (egg-laying). mdpi.com Another significant academic question revolves around the development of resistance. Researchers are examining the genetic and biochemical mechanisms by which insect populations might develop resistance to JHAs, which could involve mutations or the induction of detoxification enzymes. mdpi.com

Furthermore, detailed investigations into the precise mode of action continue. For instance, studies on other JHAs like methoprene and fenoxycarb (B1672525) analyze their interaction with juvenile hormone esterase (JHE), a critical enzyme responsible for degrading JH and allowing development to proceed. nih.gov Understanding how different JHAs inhibit or otherwise affect this enzyme provides deeper insight into their efficacy and potential for resistance. nih.gov The ongoing re-evaluation of established pesticides by regulatory bodies also drives new research, ensuring these compounds continue to meet current standards. canada.cacanada.ca

Table 2: Research Focus on Juvenile Hormone Analogs

| Research Area | Key Questions | Examples |

|---|---|---|

| Sublethal Effects | How do non-lethal exposures affect insect behavior and physiology? | Changes in mobility, paralysis, and altered oviposition frequency. mdpi.com |

| Resistance Mechanisms | How do insect populations adapt to survive JHA exposure? | Polygenic resistance, gene mutations in DNA repair, and detoxification enzyme induction. mdpi.com |

| Biochemical Interactions | What is the precise molecular mechanism of action? | Inhibition of juvenile hormone esterase (JHE) activity, disrupting hormone regulation. nih.gov |

| Non-Target Impacts | What are the effects on other organisms? | While this compound's indoor use limits exposure, some JHAs show toxicity to certain aquatic invertebrates in lab settings. epa.govepa.gov |

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-6-13-20-18(19)14-17(5)12-8-11-16(4)10-7-9-15(2)3/h1,8,12,14-16H,7,9-11,13H2,2-5H3/b12-8+,17-14+/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRBKIRIBLNOAM-PBGROSLGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CC=CC(=CC(=O)OCC#C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(C)C)C/C=C/C(=C/C(=O)OCC#C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1035785 | |

| Record name | 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester, (S-(E,E))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical grade (89%): Clear amber liquid with a mild fruity odor; [Reference #1] | |

| Record name | S-Kinoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000079 [mmHg] | |

| Record name | S-Kinoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65733-20-2 | |

| Record name | Kinoprene, S- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester, (S-(E,E))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KINOPRENE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01U96G7D9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Stereochemical Elucidation

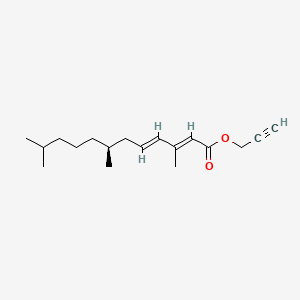

Structural Characterization of S-Kinoprene

Empirical and Molecular Formulae

This compound is characterized by the molecular formula C₁₈H₂₈O₂ nih.govepa.govsigmaaldrich.comnih.govhaz-map.comchemspider.com. This formula indicates that each molecule of this compound contains eighteen carbon atoms, twenty-eight hydrogen atoms, and two oxygen atoms. The empirical formula, which represents the simplest whole-number ratio of atoms in a compound, is also C₁₈H₂₈O₂ epa.govsigmaaldrich.comnih.govhaz-map.com. The molecular weight of this compound is approximately 276.41 g/mol sigmaaldrich.comnih.govchemspider.com.

| Property | Value |

| Molecular Formula | C₁₈H₂₈O₂ |

| Empirical Formula | C₁₈H₂₈O₂ |

| Molecular Weight | 276.41 g/mol |

Chemical Nomenclature

The systematic chemical name for this compound, according to IUPAC nomenclature, is prop-2-ynyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate nih.govepa.govchemspider.com. This name precisely describes the compound's structure, including the ester linkage, the propargyl group (prop-2-ynyl), the dodecadienoate backbone with methyl substituents at positions 3, 7, and 11, and the stereochemistry at the double bonds (2E, 4E) and the chiral center (7S) nih.govchemspider.com.

Other common names and identifiers associated with this compound include:

this compound nih.govsigmaaldrich.comhaz-map.comgreyhoundchrom.comepa.gov

Kinoprene (B1673650), S- nih.govsigmaaldrich.com

Kinoprene, (S)- nih.govsigmaaldrich.com

EnstarII Growth Regulator nih.govhaz-map.com

2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester, (2E,4E,7S)- nih.govchemspider.comepa.gov

CAS Registry Number: 65733-20-2 nih.govsigmaaldrich.comhaz-map.comchemspider.comgreyhoundchrom.comepa.govepa.gov

| Name/Identifier | Value |

| IUPAC Name | prop-2-ynyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate |

| Common Name | This compound |

| CAS Registry Number | 65733-20-2 |

| EPA Pesticide Chemical Code | 107502 |

| Synonyms | Kinoprene, S-; Kinoprene, (S)-; EnstarII Growth Regulator; (S-(E,E))-3,7,11-trimethyl-2,4-dodecadienate |

Chirality and Stereoisomeric Purity in Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in the biological activity of many compounds, including insect growth regulators researchgate.netmichberk.comsolubilityofthings.combiomedgrid.com. This compound possesses a chiral center at the C7 position of its dodecadienoate chain, designated as (7S) nih.govchemspider.com. This specific stereochemical configuration, along with the geometric configuration of the double bonds (2E, 4E), defines the biologically active isomer nih.govchemspider.com.

Research indicates that stereoisomers of pesticide molecules can exhibit significantly different biological activities, environmental behaviors, and toxicities michberk.combiomedgrid.com. While the precise details of this compound's stereoisomeric purity and its direct impact on biological activity are not extensively detailed in the provided search results, the designation "(S)-Kinoprene" implies a focus on or isolation of the isomer with the (7S) configuration. This specificity is crucial because, in many cases, only one enantiomer of a chiral compound is responsible for the desired biological effect, while the other may be inactive or even possess undesirable properties michberk.combiomedgrid.com. The fact that this compound (CAS 65733-20-2) is the currently registered and supported form, while the racemic mixture (R-S Kinoprene, CAS 42588-37-4) is no longer supported, underscores the importance of stereoisomeric purity for its efficacy and regulatory status epa.govepa.gov.

Structural Similarities to Other Juvenile Hormone Analogs (e.g., Hydroprene (B1673459), Methoprene)

This compound belongs to the class of juvenile hormone analogs (JHAs), which are structurally designed to mimic the effects of natural insect juvenile hormones annualreviews.orgwikipedia.org. It shares significant structural similarities with other prominent JHAs such as Methoprene (B1676399) and Hydroprene annualreviews.orgwikipedia.orgpublications.gc.caepa.gov.

These compounds typically feature a terpenoid backbone, an ester functional group, and specific substituents that contribute to their hormonal activity. Specifically, this compound, Methoprene, and Hydroprene are all derivatives of dodecadienoic acid, featuring methyl groups at positions 3, 7, and 11, and an ester linkage with a propargyl group (in this compound) or an isopropyl group (in Methoprene) or an ethyl group (in Hydroprene) nih.govannualreviews.orgwikipedia.orgnih.gov.

| Compound | Key Structural Features |

| This compound | (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate with a prop-2-ynyl ester nih.govchemspider.com |

| Methoprene | (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate with an isopropyl ester wikipedia.org |

| Hydroprene | (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate with an ethyl ester annualreviews.org |

Studies have noted that this compound has a chemical structure similar to (S)-Methoprene publications.gc.ca. This structural relatedness allows for comparative analyses in terms of their environmental fate and biological activity profiles publications.gc.ca. For instance, some fate data for this compound and (S)-Methoprene indicated similar environmental behavior profiles publications.gc.ca. Similarly, analytical methods have been developed to simultaneously analyze Methoprene, Hydroprene, and Kinoprene due to their shared structural characteristics, particularly their diene structures that react with dienophiles nih.govresearchgate.net. The structural similarities are fundamental to their shared mechanism of action as insect growth regulators, disrupting insect metamorphosis by mimicking juvenile hormones annualreviews.orgwikipedia.orgepa.gov.

Synthetic Pathways and Advanced Derivatization Methodologies

Chemical Synthesis Approaches for S-Kinoprene

The synthesis of this compound, chemically identified as 2-propynyl-(2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate epa.gov, typically involves stereoselective reactions to achieve the desired (S)-configuration, which is paramount for its biological activity as an insect growth regulator ontosight.aiwho.int. While specific detailed synthetic routes are proprietary or beyond the scope of general scientific literature, the creation of such complex molecules generally involves multi-step processes designed to build the carbon skeleton and introduce the correct functional groups and stereochemistry. The chemical structure, with its conjugated diene system and ester linkage, is characteristic of juvenile hormone mimics herts.ac.uk. The synthesis aims to produce a compound with high purity, often involving purification steps to isolate the active isomer and remove impurities epa.govsigmaaldrich.com.

Derivatization Strategies for Enhanced Analytical Detection

The nonpolar nature of this compound can lead to low ionization efficiency in common analytical techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). To overcome this limitation and achieve higher sensitivity, derivatization strategies are employed. These methods aim to introduce polar functional groups, thereby improving the analyte's interaction with the ionization source and enhancing its detectability nih.govresearchgate.netresearchgate.net.

A highly effective derivatization strategy for this compound involves the Diels-Alder reaction. This [4+2] cycloaddition reaction is utilized to react with the conjugated diene system present in the this compound molecule nih.govresearchgate.netarvojournals.orgnih.gov. The reaction transforms the nonpolar this compound into a more polar derivative, which is more amenable to ionization in mass spectrometry. This approach has been instrumental in developing highly sensitive analytical methods for this compound and related juvenile hormone analogues nih.govresearchgate.netnih.gov.

Specifically, Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), have proven exceptionally useful for the derivatization of this compound nih.govresearchgate.netresearchgate.netnih.gov. PTAD readily reacts with the diene functionality of this compound, forming a stable adduct nih.govresearchgate.net. This derivatization step significantly enhances the ionization efficiency in positive-mode electrospray ionization, as the resulting derivative contains a proton-accepting amide group nih.gov. The application of PTAD has been shown to improve the limit of detection (LOD) for this compound by approximately 100-fold nih.govresearchgate.netnih.gov. This enhancement is critical for monitoring trace levels of this compound in environmental matrices such as water nih.govresearchgate.net.

Table 1: Analytical Performance of PTAD Derivatization for this compound

| Analyte | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |

| This compound | HPLC/ESI-MS/MS with PTAD Derivatization | ~20 pg/mL | ~60 pg/mL | nih.govresearchgate.net |

The derivatization with PTAD has enabled the development of sensitive LC/ESI-MS/MS methods capable of quantifying this compound at picogram per milliliter levels in environmental water samples nih.govresearchgate.net. This advancement is vital for accurate environmental monitoring and risk assessment associated with the use of this compound in pest control epa.govnih.gov.

List of Compounds Mentioned:

this compound

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

Mechanism of Action and Biological Efficacy Investigations

Elucidation of Insect Endocrine System Modulation

S-Kinoprene's primary mode of action is the modulation of the insect endocrine system, specifically by acting as an agonist of the juvenile hormone receptor. epa.govepa.govpublications.gc.ca Natural JH levels in insects fluctuate, playing a critical role in regulating molting and metamorphosis. epa.gov By introducing an analog like this compound, the hormonal balance is disrupted, leading to developmental failures.

The molting process in insects is a complex series of events tightly regulated by hormones, primarily ecdysone (B1671078) and juvenile hormone. This compound, by mimicking JH, interferes with this delicate hormonal interplay. epa.govpublications.gc.cacanada.ca The presence of high levels of a JH mimic at a time when natural JH levels should be low prevents the insect from successfully completing its molt to the next life stage. This disruption can manifest as the inability to shed the old exoskeleton, leading to mortality. Regulatory documents from the U.S. Environmental Protection Agency (EPA) and Health Canada explicitly state that this compound inhibits normal insect growth during the molting process. epa.govcanada.ca

The transition from the larval or nymphal stage to the pupal stage, and subsequently to the adult stage, is a critical phase in the life cycle of many insects, and it is highly dependent on the decline of juvenile hormone levels. This compound's persistence as a JH mimic disrupts this process, preventing the successful formation of a viable pupa or the emergence of a healthy adult. publications.gc.ca

Table 1: Efficacy of Juvenile Hormone Analogs on the Inhibition of Adult Emergence in Mosquitoes This table presents data for juvenile hormone analogs similar to this compound to illustrate the expected biological activity. The data is sourced from studies on s-methoprene (B8808338) and pyriproxyfen (B1678527).

Morphogenic and Reproductive Effects on Insect Development

Beyond the disruption of molting and emergence, this compound induces a variety of morphogenic and reproductive abnormalities, further compromising the viability of insect populations.

This compound exhibits ovicidal effects, meaning it can prevent the hatching of insect eggs. epa.govpublications.gc.ca This can occur through direct contact with the eggs or when adult females are exposed to the compound, leading to the production of non-viable eggs. The hormonal mimicry disrupts the normal embryonic development within the egg. While specific quantitative data on the ovicidal activity of this compound is limited in published research, regulatory documents confirm this effect. epa.govcanada.ca

Exposure to this compound can lead to the sterilization of adult insects. epa.govpublications.gc.ca This is a significant aspect of its efficacy, as it reduces the reproductive capacity of the surviving population. The compound can interfere with the development and function of reproductive organs in both males and females. In males, it can affect sperm viability, while in females, it can disrupt oogenesis (egg development) and ovulation. A study on the related compound kinoprene (B1673650) demonstrated a reduction in the fecundity of Culex pipiens mosquitoes. researchgate.net

A notable consequence of exposure to this compound and other JHAs is the induction of morphological aberrations. epa.gov These are physical deformities that arise from the disruption of normal development. Insects may develop into intermediates that possess a mosaic of larval and pupal or pupal and adult characteristics. Research on kinoprene has shown that it can cause a range of morphological defects in Culex pipiens, including emergence failure, deformed mouthparts, and the formation of larva-pupa mosaics. researchgate.net These abnormalities are typically lethal or severely debilitating, preventing the insect from feeding, mating, or surviving.

Table 2: Morphological Aberrations Induced by Kinoprene in Culex pipiens This table details the types of morphological defects observed in the mosquito Culex pipiens following exposure to kinoprene, a compound closely related to this compound. This illustrates the expected morphogenic effects.

Species-Specific Responses and Comparative Efficacy Studies

This compound has demonstrated efficacy against a range of common greenhouse and interiorscape pests. It is utilized for the control and suppression of insects such as aphids, whiteflies, mealybugs, fungus gnats, and various scale insects. epa.govgreenhousegrower.comdomyown.comufl.edu The compound's mode of action as an IGR means it prevents immature stages of these pests from reaching adulthood. greenhousegrower.com For instance, when larvae of whiteflies, aphids, and mealybugs are exposed to this compound, their life cycle is halted. canada.cagreenhousegrower.com

Furthermore, the application of this compound can lead to sterility in adult female insects that come into contact with it, causing them to lay non-viable eggs. greenhousegrower.comdomyown.com This dual action of inhibiting development and reducing reproductive capacity makes it a tool for managing pest populations. greenhousegrower.com For fungus gnat control, this compound targets both the larval and adult stages. ufl.edu Its effectiveness relies on thorough coverage, as it needs to come into contact with the pests to work. domyown.comufl.edu Research has shown that various products containing this compound provide good to excellent control against several mealybug species, including citrus mealybug and Mexican mealybug. ir4project.org

Interactive Data Table: Target Pests of this compound

| Pest Category | Specific Pests Mentioned in Research | Controlled/Suppressed |

|---|---|---|

| Aphids | General Aphid Species | ✓ |

| Whiteflies | General Whitefly Species | ✓ |

| Mealybugs | Citrus Mealybug, Mexican Mealybug, Madeira Mealybug, Phormium Mealybug, Rhizoecus Root Mealybug | ✓ |

| Fungus Gnats | General Fungus Gnat Species | ✓ |

| Scales | Soft-bodied Scales, Armored Scales, Elongate Hemlock Scale, Cryptomeria Scale, Gloomy Scale, False Oleander Scale, Fletcher Scale, Florida Wax Scale, Magnolia Scale, Cycad Scale, Lobate Lac Scale | ✓ |

Laboratory studies have confirmed the larvicidal activity of kinoprene against the mosquito species Culex pipiens. researchgate.netjournalarrb.com The compound exhibits its insecticidal effects through both direct action on treated larvae and delayed action on subsequent developmental stages. researchgate.netjournalarrb.com When fourth-instar larvae of Cx. pipiens are treated, mortality occurs either through the inhibition of their development or their failure to complete ecdysis (molting). researchgate.netjournalarrb.com

Research has quantified the lethal concentrations (LC50), showing a significant difference between the concentration required for direct larval mortality and that which prevents emergence into a viable adult. One study reported an LC50 value of 1287.4 µg/L for direct action on fourth-instar larvae, whereas the LC50 for preventing adult emergence was much lower at 246.8 µg/L. researchgate.netjournalarrb.com This highlights the potent developmental inhibition effects of the compound. researchgate.net

Beyond lethality, kinoprene also causes significant disturbances in growth and development. researchgate.netjournalarrb.com Treated larvae and pupae exhibit an increased duration of their developmental stages. journalarrb.com Sublethal exposure can result in various morphological abnormalities, including deformed larvae, distended or curved bodies, and the formation of non-viable larva-pupa intermediates. researchgate.net These effects collectively reduce the success of adult emergence and can affect the sex ratio of the surviving population. researchgate.net

**Interactive Data Table: Efficacy of Kinoprene against *Culex pipiens***

| Parameter | Observation | LC50 Value (µg/L) |

|---|---|---|

| Direct Larval Mortality | Mortality of treated 4th instar larvae. | 1287.4 researchgate.netjournalarrb.com |

| Inhibition of Adult Emergence | Total mortality up to the adult stage. | 246.8 researchgate.netjournalarrb.com |

| Developmental Effects | Increased duration of larval and pupal stages, morphological abnormalities. | Not Applicable |

| Growth Effects | Significant reduction in the body volume of larvae, pupae, and adults. researchgate.net | Not Applicable |

Molecular and Cellular Interactions

The action of this compound as a juvenile hormone analog is rooted in its interaction with specific molecular targets within the insect. While direct studies on this compound's biomarker responses are limited, the effects of other juvenile hormone analogs and insecticides on insect biochemistry provide a framework for understanding its potential cellular impact.

Insecticide exposure, in general, can trigger a range of biochemical responses in insects, often involving detoxification enzymes and markers of oxidative stress. Glutathione S-transferases (GSTs) are a key family of Phase II detoxification enzymes that help insects metabolize foreign compounds (xenobiotics) like pesticides. nih.gov Increased GST activity is a common response to chemical stress and can be linked to insecticide resistance. nih.govekb.eg Studies on various insecticides have shown that exposure can induce higher GST activity in insects like Culex pipiens. ekb.egekb.eg

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system. While it is the primary target for organophosphate and carbamate (B1207046) insecticides, its activity can also be affected by other stressors. ekb.egekb.egentomoljournal.com Some studies have noted that the activity of detoxifying enzymes like GST and AChE can increase in pesticide-resistant insect strains, suggesting a link between these enzyme systems and the insect's ability to survive chemical exposure. ekb.eg

Malondialdehyde (MDA) is a common biomarker for oxidative stress, indicating lipid peroxidation and cellular damage. While direct studies linking this compound to MDA levels were not found, exposure to other insecticides has been shown to induce oxidative stress, which would be reflected in MDA levels. The cellular responses to this compound are primarily hormonal, but secondary physiological stress could potentially lead to changes in these common biomarkers.

The molecular action of juvenile hormone analogs like this compound involves binding to a specific juvenile hormone receptor. colab.ws In insects, the "Methoprene-tolerant" (Met) protein has been identified as a key juvenile hormone receptor. colab.wsnih.gov Theoretical and molecular studies on related compounds provide insight into this binding process.

Computational molecular docking studies are used to predict the interaction and binding affinity between a ligand (like this compound) and its target protein. neptjournal.comnih.govjapsonline.com These in silico methods help identify the key amino acid residues in the protein's binding pocket that interact with the insecticide molecule. nih.govmdpi.com For juvenile hormone mimics, the binding affinity to the receptor's ligand-binding domain is crucial for their insecticidal activity. nih.gov Studies on the Met receptor from the beetle Tribolium castaneum have shown that the PAS-B domain of the protein is the specific region responsible for binding juvenile hormone III and its mimics. nih.gov

While specific molecular docking simulations for this compound were not prominently available in the searched literature, the principles from studies on other juvenoids and insect receptors apply. The binding energy, calculated in these simulations, indicates the stability of the ligand-receptor complex; a lower binding energy generally suggests a stronger, more stable interaction. nih.govmdpi.com Such theoretical analyses can guide the development of new, more effective IGRs by optimizing their structure for higher binding affinity to the target receptor. nih.govresearchgate.net

Environmental Fate and Biogeochemical Cycling Research

Degradation Kinetics and Pathways in Environmental Matrices

The degradation of a pesticide in the environment is a critical factor in determining its persistence and potential for long-term impact. The primary pathways for chemical breakdown include hydrolysis and photodegradation.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of this reaction is pH-dependent and is a key factor in determining a chemical's persistence in aquatic environments.

However, specific studies detailing the hydrolysis kinetics and reaction rates for S-Kinoprene are not extensively available in public scientific literature. The U.S. EPA's Reregistration Eligibility Decision (RED) for this compound noted that due to its use pattern being limited to greenhouses and interiorscapes, the potential for significant aquatic exposure was considered low. epa.govepa.gov As a result, comprehensive environmental fate studies, including detailed hydrolysis experiments, were not required for its reregistration. epa.govepa.govregulations.gov

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly sunlight. It can be a significant degradation pathway for pesticides present on soil surfaces or in the upper layers of water bodies.

Similar to hydrolysis, specific research on the photodegradation mechanisms and rates for this compound is not readily found in the public domain. The rationale from regulatory bodies remains consistent: the contained-use pattern of this compound was not expected to lead to significant environmental release where photodegradation would be a major dissipation route. epa.govepa.govregulations.gov Therefore, the requirement for these specific environmental fate studies was waived. epa.gov

Environmental Transport and Distribution Dynamics

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties, such as its solubility, adsorption to soil, and volatility.

The mobility of a pesticide in soil influences its potential to leach into groundwater or move with surface runoff. This is often characterized by the soil adsorption coefficient (Koc). A high Koc value indicates that the chemical binds tightly to soil organic matter and is therefore less mobile. ucanr.educhemsafetypro.com

For Kinoprene (B1673650), its mobility in soil is generally characterized as low. The University of Hertfordshire's Pesticide Properties DataBase describes it as "Non-mobile," indicating a low potential for leaching. herts.ac.uk However, a specific, empirically determined Koc value for this compound is not consistently reported in publicly available literature.

The soil half-life (DT50), which is the time it takes for 50% of the applied compound to dissipate, is a key measure of persistence. orst.edu There is no specific soil half-life data for this compound available in scientific databases or regulatory documents. This data gap is a direct result of the EPA's determination that such studies were unnecessary for its registered indoor uses. epa.govepa.gov

Interactive Table: Soil Mobility of Kinoprene

| Parameter | Value/Interpretation | Source |

| Drainflow Potential | Non-mobile | herts.ac.uk |

| Data Status | Significant data missing | herts.ac.uk |

The dispersion of a compound in aquatic systems is relevant for assessing exposure and risk to aquatic organisms. While this compound was found to be "highly toxic" to the aquatic invertebrate Daphnia magna in laboratory tests, the EPA concluded that its use in greenhouses and interiorscapes was "not expected to pose a significant risk to aquatic invertebrates". epa.govepa.gov This assessment led to the waiver of further aquatic fate and transport studies, and as such, there is a lack of data on its aquatic dispersion properties. epa.govepa.gov

Volatility determines the tendency of a chemical to partition from soil or water into the atmosphere. It is typically assessed using vapor pressure and the Henry's Law constant. A low vapor pressure and a low Henry's Law constant indicate a lower tendency to volatilize. herts.ac.uk

This compound is characterized by low volatility. The available data on its vapor pressure and Henry's Law constant support this assessment, suggesting that atmospheric transport is not a significant environmental fate pathway. herts.ac.uknih.gov

Interactive Table: Volatility Properties of this compound

| Parameter | Value | Temperature (°C) | Source |

| Vapor Pressure | 0.96 mPa | 20 | herts.ac.uk |

| 0.0000079 mmHg | Not Specified | nih.gov | |

| Henry's Law Constant | 3.43 Pa m³ mol⁻¹ | 25 | herts.ac.uk |

Comparative Environmental Fate Analysis with Related Insect Growth Regulators

A comparative analysis of the environmental fate of this compound with other juvenile hormone analogs like methoprene (B1676399) and hydroprene (B1673459) provides context for its environmental profile. While specific environmental fate data for this compound is limited due to its indoor use, the characteristics of its chemical relatives offer insights into how it might behave if released into the environment. regulations.gov

Methoprene , another widely used insect growth regulator, has been more extensively studied in terms of its environmental fate. It is known to degrade relatively quickly in the environment through the action of sunlight and microorganisms. In soil, the half-life of methoprene is approximately 10 to 14 days. In water, its degradation is also rapid, with a half-life of about 30 to 45 hours in unsterilized pond water exposed to sunlight.

Hydroprene also demonstrates relatively low persistence in the environment. It is reported to degrade rapidly in soil, with a half-life of just a few days. Like this compound, the EPA has waived environmental fate data requirements for hydroprene based on its use patterns, which also limit environmental exposure. regulations.gov

The primary mode of application for this compound is as a spray on ornamental plants in enclosed environments. epa.gov This containment minimizes its entry into soil and aquatic ecosystems. In contrast, methoprene is used in a wider range of applications, including direct application to water bodies for mosquito control, which necessitates a more thorough understanding of its aquatic fate.

Interactive Data Table: Comparative Environmental Fate of Juvenile Hormone Analogs

| Compound | Use Pattern | Soil Half-Life (t½) | Water Half-Life (t½) | Key Environmental Fate Characteristics | Reference |

| This compound | Indoor/Greenhouse | Data not available (studies waived) | Data not available (studies waived) | Low potential for environmental exposure due to use pattern. High Log P suggests potential for partitioning to sediment/biota if released. | epa.govepa.govregulations.gov |

| Methoprene | Various, including direct water application | ~10-14 days | ~30-45 hours (in pond water with sunlight) | Rapid degradation by sunlight and microorganisms in soil and water. | - |

| Hydroprene | Indoor | A few days | Data not available (studies waived) | Rapid degradation in soil. Environmental fate studies waived due to use pattern. | regulations.gov |

Advanced Analytical Methodologies for Trace Detection and Quantification

Chromatographic Separation Techniques

Chromatography plays a vital role in separating S-Kinoprene from complex matrices, enabling its subsequent detection and quantification.

Gas-Liquid Chromatography (GLC) with Flame Ionization Detection (FID)

Gas-Liquid Chromatography (GLC), often coupled with Flame Ionization Detection (FID), is a well-established technique for analyzing volatile and semi-volatile organic compounds. For this compound, GLC-FID has been identified as the analytical method for its determination epa.govepa.gov. This method relies on the separation of this compound based on its partitioning between a stationary phase within a column and a mobile gas phase. The FID detector, known for its broad applicability to hydrocarbons, detects this compound as it elutes from the column by ionizing the carbon-containing molecules in a hydrogen-air flame, producing an electrical signal proportional to the amount of compound present epa.govepa.gov. While specific parameters for this compound analysis using GLC-FID are not extensively detailed in the provided search results, the technique is recognized for its use in analyzing the technical grade active ingredient of this compound epa.govepa.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique frequently utilized for the analysis of pesticides and related compounds, including this compound justia.comcanada.cagoogleapis.comresearchgate.netscience.govresearchgate.netscribd.com. HPLC separates compounds based on their differential interactions with a stationary phase (typically packed in a column) and a liquid mobile phase. For this compound, HPLC has been employed in various contexts, including the separation of its enantiomers using chiral stationary phases justia.comresearchgate.net. For instance, a chiral separation of this compound enantiomers was achieved using a Chiralpak AD-H column with a mobile phase consisting of 0.1% trifluoroacetic acid in hexane (B92381) and methanol (B129727) (70:30 ratio) at a flow rate of 1.0 mL/min, with one enantiomer eluting at a retention time of 12.96 minutes justia.com. Other studies have utilized HPLC with UV-Vis (Diode Array Detection - DAD) and mass spectrometry detectors for the analysis of related compounds, suggesting its versatility for this compound canada.cagoogleapis.comresearchgate.netresearchgate.net. HPLC methods often involve reversed-phase columns (e.g., C18) with mobile phases comprising mixtures of organic solvents (like acetonitrile (B52724) or methanol) and aqueous buffers googleapis.com.

Mass Spectrometry Applications

Mass Spectrometry (MS) provides highly sensitive and selective detection, often coupled with chromatographic techniques to confirm the identity and quantify analytes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HPLC for the analysis of polar and thermally labile compounds. ESI-MS has been used for the trace analysis of agrochemicals and related compounds, indicating its potential applicability for this compound canada.cascience.govscience.gov. In ESI, a high voltage is applied to a liquid sample, creating charged droplets that evaporate, leaving behind ionized analyte molecules. These ions are then analyzed by the mass spectrometer. ESI can operate in both positive and negative ion modes, allowing for the detection of protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions, which are critical for compound identification and quantification science.gov. Research on other pesticides has demonstrated the use of ESI-MS for sensitive detection in various matrices science.govscience.gov.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem Mass Spectrometry (MS/MS) offers superior selectivity and sensitivity compared to single-stage MS by employing multiple stages of mass analysis. This is particularly valuable for trace analysis in complex environmental samples. MS/MS involves selecting a precursor ion (e.g., the molecular ion of this compound) and fragmenting it into characteristic product ions. These specific precursor-to-product ion transitions can be monitored in modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reducing background noise and matrix interferences canada.caepa.gov. While specific MS/MS transitions for this compound are not detailed, the technique is widely applied for pesticide residue analysis in environmental matrices, confirming its utility for precise this compound quantification canada.caepa.gov.

Sample Preparation and Extraction Protocols for Environmental Matrices

Effective sample preparation is critical for extracting this compound from diverse environmental matrices (e.g., water, soil, plant tissues) and removing interfering substances before instrumental analysis.

Common extraction techniques include Solid-Phase Extraction (SPE) and liquid-liquid extraction (LLE). SPE is frequently used for sample clean-up and concentration, employing various sorbent materials to selectively retain the analyte. For instance, studies involving related compounds have utilized SPE with Florisil or combined cartridges (e.g., NH2/Carb) for clean-up researchgate.net. Liquid-liquid extraction, often with solvents like acetonitrile, is also employed for initial extraction from matrices such as plant material researchgate.netscience.gov. Ultrasound-assisted liquid extraction has also been reported for pesticide analysis in used containers, using tetrahydrofuran (B95107) researchgate.net. The choice of extraction solvent, solid-phase sorbent, and clean-up procedure is optimized to maximize recovery and minimize matrix effects for accurate trace analysis of this compound in environmental samples.

Compound List

this compound

Solid Phase Extraction (SPE) Methods for Water Samples

Solid Phase Extraction (SPE) serves as a primary sample preparation technique for isolating and concentrating this compound and related juvenile hormone analogues from water samples, enabling trace-level analysis nih.govresearchgate.netresearchgate.net. A widely adopted approach involves the use of Oasis HLB (hydrophilic-lipophilic balance) cartridges, which are effective for retaining these compounds from aqueous matrices nih.govresearchgate.netresearchgate.net.

The typical SPE procedure begins with the conditioning of the SPE cartridge, usually with methanol followed by water, to prepare the sorbent bed nih.govresearchgate.net. Subsequently, a specified volume of the water sample, often ranging from 10 mL to 100 mL, is passed through the conditioned cartridge nih.govresearchgate.net. Following sample loading, the cartridge is washed, typically with water, to remove co-extracted matrix interferences while retaining the target analytes nih.govresearchgate.net. The this compound is then eluted from the sorbent using an organic solvent, commonly ethyl acetate (B1210297) nih.govresearchgate.netresearchgate.net.

To significantly enhance the sensitivity of the analysis, a derivatization step is often incorporated post-elution. The use of a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), has been shown to improve the ionization efficiency of this compound and its analogues, leading to a substantial increase in detection sensitivity, sometimes by up to 100-fold nih.govresearchgate.netnih.gov.

Table 1: Typical SPE Parameters for Kinoprene (B1673650) Analysis in Water Samples

| Parameter | Detail | Source(s) |

| SPE Cartridge | Oasis HLB 3 cm³ (60 mg) | nih.govresearchgate.netresearchgate.net |

| Sample Volume | 10 mL or 100 mL | nih.govresearchgate.net |

| Conditioning | Methanol, then water | nih.govresearchgate.net |

| Washing | Water | nih.govresearchgate.net |

| Elution Solvent | Ethyl acetate | nih.govresearchgate.netresearchgate.net |

| Derivatization | PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) | nih.govresearchgate.netnih.gov |

Validation of Analytical Methods for Environmental Monitoring

The validation of analytical methods for this compound in environmental water samples is critical to ensure the reliability and accuracy of the data generated. This process involves assessing various performance characteristics, including the limits of detection and quantification, linearity, recovery, precision, and the development of appropriate calibration strategies.

Limits of Detection and Quantification

A key aspect of method validation is the determination of the Limit of Detection (LOD) and the Limit of Quantification (LOQ) nih.govpjlabs.comepa.gov. These parameters define the lowest concentrations of this compound that can be reliably identified and accurately measured, respectively. For trace analysis of this compound in environmental water samples, typically using LC/ESI-MS/MS after derivatization with PTAD, specific LOD and LOQ values have been established nih.govresearchgate.netnih.gov.

The LOD is generally defined as the lowest concentration that produces a signal distinguishable from background noise with a high degree of confidence, often specified as a signal-to-noise (S/N) ratio of 3 nih.govpjlabs.comepa.gov. The LOQ is defined as the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision, typically corresponding to an S/N ratio of 10 nih.govpjlabs.comepa.gov.

Table 2: Limits of Detection and Quantification for Kinoprene in Water Samples

| Analyte | Method | LOD (pg/mL) | LOQ (pg/mL) | S/N Ratio | Notes | Source(s) |

| Kinoprene | LC/ESI-MS/MS (PTAD) | ~20 | ~60 | 3 (LOD) | Environmental water samples, derivatized | nih.govresearchgate.netnih.gov |

| 10 (LOQ) |

These values indicate the high sensitivity achievable for this compound analysis in environmental water samples.

Calibration and Quantification Strategies

Accurate quantification of this compound relies on robust calibration strategies that relate the instrument's response to the analyte's concentration nih.goveurl-pesticides.euresearchgate.net. Calibration curves are constructed by analyzing a series of standards prepared at known concentrations.

For non-derivatized compounds, calibration curves have demonstrated linearity over a broad range, for instance, from 300 to 20,000 pg per compound injected onto the column nih.gov. Following derivatization with PTAD, the sensitivity for kinoprene is markedly increased, enabling linear calibration curves to be generated within the range of 3–300 pg of analyte applied to the column researchgate.net.

Quantification strategies commonly employ external standard calibration, where the peak area of this compound in a sample is compared against the peak areas of known calibration standards nih.gov. In some analytical protocols, kinoprene itself is utilized as an internal standard. The inclusion of an internal standard helps to compensate for potential variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy of the quantitative results nih.govresearchgate.net. The final concentration of this compound in environmental samples is determined by interpolating the sample's response onto the established calibration curve, taking into account any concentration factors from the SPE process and any dilutions performed researchgate.net.

Compound Names:

this compound

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Deriving Structure-Activity Relationships for Juvenile Hormone Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and pesticide development, providing insights into how modifications in a molecule's chemical structure influence its biological activity. For juvenile hormone analogs (JHAs), SAR investigations aim to elucidate the specific structural features that confer potent juvenile hormone activity, thereby enabling the rational design of novel Insect Growth Regulators (IGRs) nih.govresearchgate.net. These studies involve synthesizing a series of compounds with systematic structural variations and evaluating their biological effects. Quantitative Structure-Activity Relationship (QSAR) modeling further refines this understanding by establishing mathematical correlations between molecular descriptors (e.g., physicochemical properties, topological indices) and observed biological activity acs.orgroutledge.comnih.govbioone.org. By analyzing these relationships, researchers can predict the activity of new, unsynthesized compounds and identify key pharmacophoric elements essential for interaction with the target biological system, such as the juvenile hormone receptor plos.org. The development of JHAs has been significantly guided by SAR and QSAR analyses, leading to compounds like methoprene (B1676399), fenoxycarb (B1672525), and pyriproxyfen (B1678527) routledge.comtandfonline.com.

Computational Approaches to Molecular Design and Activity Prediction

Computational methods have become indispensable tools in modern drug and pesticide discovery, offering efficient ways to predict molecular behavior, identify potential targets, and optimize lead compounds. For JHAs like S-Kinoprene, these approaches aid in understanding their interaction with biological targets and predicting their efficacy.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other. In the context of JHAs, docking simulations are employed to investigate how these molecules bind to their primary intracellular receptor, Methoprene-tolerant (Met), and its associated proteins scienceopen.commdpi.comresearchgate.net. By simulating the binding process, researchers can predict binding affinities, identify key amino acid residues involved in the interaction, and understand the molecular basis of activity nih.gov. These simulations help in evaluating potential novel JHAs and understanding resistance mechanisms by analyzing how structural changes affect binding to the Met receptor scienceopen.commdpi.comresearchgate.net.

Density Functional Theory (DFT) Calculations for Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide detailed information about a molecule's electron distribution, atomic charges, frontier molecular orbitals, and reactivity. For JHAs, DFT studies can help elucidate their chemical properties, such as their stability and potential reaction pathways, which can indirectly influence their biological activity and interaction with cellular components or receptors acs.orgresearchgate.net. By understanding the electronic characteristics and reactivity profiles of this compound and its analogs, researchers can gain deeper insights into their mode of action and design modifications to enhance their potency or stability researchgate.net.

Homology Modeling for 3D Structure and Binding Insights

When the three-dimensional (3D) structure of a target protein is unknown, homology modeling (also known as comparative modeling) can be used to construct an atomic-resolution model based on its known homologous sequences with experimentally determined structures. For juvenile hormone action, homology modeling has been instrumental in generating 3D structures of the Methoprene-tolerant (Met) receptor or its functional domains scienceopen.complos.org. By using proteins with known structures as templates, researchers can build models of the Met receptor's binding pocket, which then serve as a basis for molecular docking studies and SAR analysis nih.govscienceopen.comnih.gov. These models provide crucial insights into the structural requirements for ligand binding and the mechanism of JH signal transduction.

Identification of Key Structural Determinants for Biological Potency

Through extensive SAR and QSAR analyses, several key structural determinants have been identified as critical for the biological potency of juvenile hormone analogs. These findings guide the design of new, more effective JHAs.

Electronegative Terminal Groups: 3D QSAR studies have revealed that highly active JH mimics typically possess an electronegative atom, such as oxygen or nitrogen, at both ends of the molecule plos.org.

Optimal Distance Between Terminal Groups: The spatial arrangement of these electronegative termini is crucial. An optimal distance, generally between 11.5 Å and 13.5 Å, is required for high biological activity. Deviations from this range significantly reduce potency plos.org.

Electron-Deficient Central Moiety: The presence of an electron-deficient functional group within the central portion of the molecule is also essential for potent JH activity plos.org.

Ester Functionality: While natural JHs are methyl esters, synthetic analogs often exhibit enhanced activity with different ester types, such as ethyl esters annualreviews.org. Modifications of the ester group, including thio-esters, amides, or keto-functions, can also potentiate activity for specific insect species annualreviews.org.

These structural features collectively define the pharmacophore necessary for effective interaction with the juvenile hormone receptor, influencing insect development and providing a basis for the design of targeted insecticides.

Compound List

The following compounds are mentioned in the context of juvenile hormone activity and related research:

| Compound Name | Description |

| This compound | Synthetic juvenile hormone analog |

| Kinoprene (B1673650) | Synthetic juvenile hormone analog (racemic) |

| Methoprene | Synthetic juvenile hormone analog |

| Hydroprene (B1673459) | Synthetic juvenile hormone analog |

| Fenoxycarb | Synthetic juvenile hormone analog |

| Pyriproxyfen | Synthetic juvenile hormone analog |

| JH I | Natural juvenile hormone |

| JH II | Natural juvenile hormone |

| JH III | Natural juvenile hormone |

| Diofenolan | Synthetic juvenile hormone analog |

| Epofenonane | Synthetic juvenile hormone analog |

| Difenotan | Synthetic juvenile hormone analog |

| Taiman (Tai) | Protein partner in the JH receptor complex |

| Met (Methoprene-tolerant) | Juvenile hormone receptor (ligand-binding transcription factor) |

Data Table: Key Structural Determinants of Juvenile Hormone Analog Potency

| Structural Feature | Impact on Potency | Reference |

| Electronegative Terminal Groups | Presence of electronegative atoms (e.g., O, N) at both ends is essential for high activity. | plos.org |

| Distance Between Terminal Groups | Optimal distance between terminal electronegative atoms: 11.5 Å to 13.5 Å. Activity significantly decreases outside this range. | plos.org |

| Central Moiety | An electron-deficient moiety in the middle of the molecule is crucial for high biological activity. | plos.org |

| Ester Type | Natural JHs are methyl esters; synthetic ethyl esters often exhibit higher activity. Other modifications (thio-esters, amides, keto-functions) can potentiate activity. | annualreviews.org |

| Isoprenoid Chain Modifications | Variations in saturation and substituents at specific positions (e.g., C-1, C-11) can influence activity. | annualreviews.org |

Insecticide Resistance Mechanisms and Management Strategies

Genetic and Physiological Basis of Resistance Development

The development of insecticide resistance is a process of evolutionary selection where individuals with genetic traits that allow them to survive insecticide exposure reproduce and pass those traits to their offspring. clemson.edu For juvenile hormone mimics like S-Kinoprene, resistance can emerge through various genetic and physiological adaptations.

Insect pests such as aphids and whiteflies, which are primary targets for this compound, possess the inherent ability to adapt to environmental pressures, including pesticide applications. gpnmag.com The continuous use of a single insecticide mode of action selects for the survival and reproduction of naturally occurring resistant individuals within a pest population.

Key Genetic and Physiological Factors:

Genetic Variation: All insect populations have some degree of genetic variation, which can include pre-existing traits that confer tolerance to certain chemicals.

Selection Pressure: Repeated applications of this compound can exert strong selection pressure, favoring the survival of individuals with resistance-conferring genes.

Reproductive Rate: Pests with high reproductive rates and short generation times, such as aphids and whiteflies, can develop resistance more rapidly.

While specific genetic mutations conferring resistance to this compound are not well-documented in publicly available literature, research on other juvenile hormone analogs provides insights into potential mechanisms. For instance, resistance to methoprene (B1676399) in Drosophila melanogaster has been associated with alterations in a cytosolic juvenile hormone-binding protein. endowment.org It is plausible that similar mechanisms could be involved in resistance to this compound.

Characterization of Target-Site Modifications and Cross-Resistance

This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 7A insecticide, a juvenile hormone mimic. herts.ac.uk These compounds act by disrupting the normal development and maturation of insects. epa.gov The primary target site for juvenile hormone mimics is believed to be the juvenile hormone receptor. cas.cz

Target-Site Modifications:

Target-site resistance occurs when a mutation in the target protein reduces the binding affinity of the insecticide, rendering it less effective. ahdb.org.uk For juvenile hormone mimics, a modification in the structure of the juvenile hormone receptor could prevent this compound from effectively binding and initiating its disruptive effects on insect development. While this is a known mechanism for other insecticide classes, specific mutations in the juvenile hormone receptor conferring resistance to this compound have not been extensively characterized.

Cross-Resistance:

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, typically those with the same or a similar mode of action. irac-online.org There is a high risk of cross-resistance among insecticides within the same IRAC group. irac-online.org Therefore, insect populations that develop resistance to this compound may also exhibit resistance to other juvenile hormone mimics in Group 7.

Research on other insect growth regulators has shown that cross-resistance can also occur with insecticides from different chemical classes if the underlying resistance mechanism is more general, such as enhanced metabolic detoxification. nih.gov

| IRAC Group | Mode of Action | Potential for Cross-Resistance with this compound (Group 7A) |

| 7A | Juvenile hormone mimics (e.g., Kinoprene (B1673650), Hydroprene) | High |

| 7B | Juvenile hormone mimics (e.g., Fenoxycarb) | Possible |

| 7C | Juvenile hormone mimics (e.g., Pyriproxyfen) | Possible |

| Other Groups | Different Modes of Action | Lower, but possible if metabolic resistance is involved |

This table is illustrative and based on general principles of cross-resistance.

Metabolic Resistance Pathways

Metabolic resistance is a common mechanism where insects use enzymes to detoxify or break down the insecticide before it can reach its target site. cabidigitallibrary.org This is often achieved through the increased activity or production of specific enzyme families.

Key Enzyme Families Involved in Metabolic Resistance:

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is frequently involved in the detoxification of a wide range of insecticides.

Esterases: These enzymes can hydrolyze ester-containing insecticides, rendering them inactive.

Glutathione S-Transferases (GSTs): GSTs play a role in the detoxification of various xenobiotics by conjugating them with glutathione, which facilitates their excretion.

While specific metabolic pathways for the detoxification of this compound have not been detailed in available research, it is known that the chemical stability of juvenile hormone mimics and their resistance to metabolic processing can influence their potency. cas.cz Enhanced activity of these enzyme systems could lead to the rapid breakdown of this compound, reducing its effectiveness. Metabolic resistance can sometimes confer cross-resistance to insecticides from different chemical classes. irac-online.org

Behavioral Resistance Mechanisms

Behavioral resistance occurs when insects develop behaviors that help them avoid exposure to an insecticide. escholarship.org This can include changes in feeding, movement, or oviposition habits.

Potential Behavioral Resistance Mechanisms to this compound:

Avoidance: Insects may detect treated surfaces and avoid contact, thus reducing their exposure to the insecticide.

Reduced Feeding: Pests might stop feeding on treated plants, limiting their ingestion of the active ingredient.

Movement: Insects could move to untreated parts of a plant or leave the treated area altogether. nih.gov

While behavioral resistance has been documented for various insecticide classes, specific instances of behavioral resistance to this compound are not well-reported in scientific literature. The development of such resistance would depend on the ability of the target pests to detect and respond to the presence of this compound on treated surfaces.

Strategies for Resistance Mitigation

To preserve the efficacy of this compound, it is crucial to implement proactive resistance management strategies. These strategies aim to minimize the selection pressure for resistance and maintain susceptible individuals in the pest population.

A cornerstone of insecticide resistance management is the rotation of products with different modes of action. youtube.com This approach reduces the selection pressure for any single resistance mechanism. Since this compound is in IRAC Group 7A, it should be rotated with insecticides from other IRAC groups. msu.edu

Example of an Insecticide Rotation Program for Whitefly Control:

| Spray Window | IRAC Group | Example Active Ingredient |

| 1 | 7A | This compound |

| 2 | 4A | Imidacloprid |

| 3 | 23 | Spirotetramat |

| 4 | 9B | Pymetrozine |

This table provides a hypothetical rotation schedule and is for illustrative purposes only. Always consult local extension services and product labels for specific recommendations.

It is generally recommended not to make more than two consecutive applications of insecticides from the same IRAC group. basf.us

Integrated Pest Management (IPM) is a holistic approach that combines various pest control methods to minimize reliance on chemical insecticides and reduce the risk of resistance. ufl.edu

Key IPM Strategies:

Monitoring: Regular scouting to detect pest populations early and make informed treatment decisions. tamu.edu

Cultural Controls: Practices such as sanitation, weed removal, and proper plant nutrition can help reduce pest pressure.

Biological Control: The use of natural enemies, such as predators and parasitoids, to help control pest populations. This compound has been noted as being relatively safe for some beneficial insects and mites, making it compatible with certain biological control programs. ufl.edu

Judicious Use of Insecticides: Applying insecticides only when necessary based on scouting and established thresholds, and using spot treatments where possible. ufl.edu

By integrating this compound into a comprehensive IPM program that includes rotation with other modes of action, growers can effectively manage pests while minimizing the risk of insecticide resistance.

Regulatory Science Framework and Research for Data Augmentation

Historical and Current Regulatory Contexts (e.g., EPA, PMRA Re-evaluation)

S-Kinoprene has been subject to regulatory oversight in both the United States and Canada, with differing outcomes that reflect evolving standards and risk assessment methodologies.

In the United States, this compound was first registered as a pesticide in 1975. The U.S. Environmental Protection Agency (EPA) conducted a reregistration eligibility review for this compound, concluding that products containing it were eligible for reregistration. epa.govepa.gov The EPA's assessment at the time determined that this compound, when used as specified, would not pose unreasonable risks to human health or the environment. epa.gov This decision was based on its use pattern as an insect juvenile hormone analog for indoor, non-food crops in locations like greenhouses and interiorscapes, which limited potential exposure. epa.govepa.gov The agency noted its low mammalian toxicity and the unlikelihood of dietary exposure as key factors in its decision. epa.gov

In Canada, the regulatory trajectory of this compound has been markedly different. Health Canada's Pest Management Regulatory Agency (PMRA) initiated a re-evaluation to ensure the pesticide continued to meet modern health and environmental standards. canada.capublications.gc.ca This comprehensive review considered data from various sources, including manufacturers, scientific literature, and other regulatory agencies. canada.capublications.gc.ca

The PMRA's proposed re-evaluation in 2020 (PRVD2020-11) identified unacceptable risks to occupational workers. canada.ca While potential environmental risks to certain organisms were noted, they were deemed acceptable with the implementation of additional mitigation measures. canada.capublications.gc.ca However, the risks to human health for those handling the product were not found to be acceptable under the current conditions of registration, even when considering additional protective measures. canada.capublications.gc.ca

Following a public consultation period, the PMRA published its final re-evaluation decision (RVD2021-06) on June 16, 2021. publications.gc.cacanada.ca The agency concluded that the identified human health risks were not acceptable. publications.gc.ca As a result, Health Canada cancelled the registration of this compound and all its associated end-use products. canada.capublications.gc.ca A phased-out approach was implemented, prohibiting the sale of this compound products as of June 16, 2023, and prohibiting their use as of June 16, 2024. canada.ca

Table 1: Regulatory Status of this compound

| Regulatory Body | Action | Year | Key Findings |

|---|---|---|---|

| U.S. EPA | Reregistration Eligibility | 1996 | Eligible for reregistration; no unreasonable risks to humans or the environment based on indoor, non-food use patterns. epa.govepa.gov |

| Health Canada PMRA | Proposed Re-evaluation | 2020 | Proposed cancellation due to unacceptable occupational health risks. publications.gc.ca Environmental risks considered acceptable with mitigation. canada.capublications.gc.ca |

| Health Canada PMRA | Final Re-evaluation Decision | 2021 | Cancellation of registration for all products containing this compound due to unacceptable risks to human health. canada.capublications.gc.cacanada.ca |

Identification of Data Gaps and Future Research Priorities

The differing regulatory outcomes for this compound highlight areas where data interpretation and requirements have evolved, pointing to data gaps and priorities for future research.

The EPA, in its reregistration decision, determined that the mammalian toxicology data were sufficient to support the continued registration of this compound for its specified uses. epa.gov The agency concluded that because of the lack of significant mammalian toxicity, worker exposure data were not required at that time. epa.gov The toxicological database was considered complete for characterizing the hazard for the approved indoor use patterns. regulations.govregulations.gov

Environmental fate data, which describe how a chemical moves and breaks down in the environment, are crucial for a complete environmental risk assessment. For this compound, the requirement for these studies was waived by the EPA based on its specific use pattern.

The EPA's rationale was that since this compound was registered exclusively for use in greenhouses and interiorscapes, exposure to non-target organisms and the broader environment was expected to be negligible. epa.govepa.gov Therefore, the agency did not require environmental fate data. epa.gov While this compound was found to be "highly toxic" to Daphnia Magna, the EPA concluded that the indoor use pattern would not pose a significant risk to aquatic invertebrates. epa.gov

This waiver, while logical within the context of the limited use pattern, represents a significant data gap if the compound were to be considered for any other uses. Understanding the persistence, mobility, and degradation of this compound in soil and aquatic environments would be a critical priority for any future, broader risk assessment. usda.govepa.govnih.gov Without these data, the potential environmental impact of the substance outside of contained environments remains largely uncharacterized.

Table 2: this compound Data Gaps and Research Needs

| Area of Assessment | Identified Data Gap/Research Priority | Rationale |

|---|---|---|

| Toxicology | Refined occupational exposure and toxicity data. | The PMRA's finding of unacceptable occupational risk, despite an existing toxicological database, indicates a need for data that meets current, stringent risk assessment standards. publications.gc.ca |

| Environmental Fate | Comprehensive studies on environmental persistence, degradation, and mobility. | Data were waived by the EPA due to indoor use patterns, leaving a significant gap in understanding the compound's behavior and potential risk in open environments. epa.gov |

Methodologies for Assessing Cumulative Exposure and Common Mechanisms of Toxicity

Modern pesticide regulation increasingly emphasizes the need to assess not just the risk from a single chemical but also the cumulative risk from multiple substances that act in a similar way. The Food Quality Protection Act (FQPA) of 1996 in the U.S. specifically mandated the consideration of cumulative effects from pesticides and other substances that have a common mechanism of toxicity. epa.govepa.gov

This compound is an insect juvenile hormone analogue, a class of insect growth regulators (IGRs) that interfere with the molting and maturation process in insects. canada.caepa.gov This class also includes other compounds like methoprene (B1676399) and hydroprene (B1673459). epa.govcentrallifesciences.com Because these substances share a common mechanism of action, a cumulative risk assessment is a relevant and necessary consideration. epa.gov

Assessing cumulative exposure involves several approaches:

Dose-Addition: This is a common approach for chemicals that share a mechanism of action. It assumes that the combined toxicity can be predicted by summing the doses of the individual chemicals, scaled by their relative potencies. unb.br

Hazard Index (HI): The HI approach can be used for a mixture of chemicals, even without a confirmed common mechanism. It is calculated by summing the hazard quotients (exposure divided by a health-based guidance value) for each substance in the mixture. An HI greater than 1 suggests a potential risk. unb.br

Combined Margin of Exposure (MOET): This method is another way to characterize cumulative risk and is calculated as the reciprocal of the sum of the reciprocals of the individual margins of exposure for each compound in the group. unb.br

For a cumulative assessment of juvenile hormone analogues like this compound, a crucial first step is to define the "cumulative assessment group" (CAG) based on their shared toxicological effects. unb.br This would require a thorough review of the toxicological databases for all compounds in the class to identify common endpoints of concern. Future research should focus on comparative studies to establish relative potencies, which are essential for applying a dose-addition model accurately. Given the low mammalian toxicity generally observed for this class of compounds, such assessments have historically concluded that cumulative risk is not a concern. regulations.govregulations.gov However, regulatory frameworks demand that this be formally assessed rather than assumed.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for evaluating S-Kinoprene's efficacy as an insect growth regulator (IGR) in controlled laboratory settings?